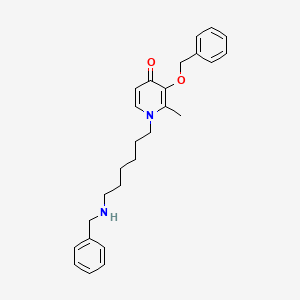
Egfr/brafv600E-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/brafv600E-IN-1 is a potent dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and the BRAF V600E mutation. This compound has shown significant potential in inhibiting the proliferation of cancer cells, particularly in cases where these mutations are prevalent, such as in colorectal cancer and melanoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/brafv600E-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the preparation of bis-pyrazoline hybrids, which are then modified to achieve the desired dual inhibitory activity . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr/brafv600E-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation reactions may produce oxidized derivatives with altered inhibitory activity, while substitution reactions can yield new compounds with different functional groups .
Applications De Recherche Scientifique
Egfr/brafv600E-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of EGFR and BRAF V600E pathways.
Biology: Helps in understanding the cellular mechanisms involving EGFR and BRAF mutations.
Medicine: Potential therapeutic agent for treating cancers with EGFR and BRAF V600E mutations.
Industry: Can be used in the development of new cancer therapies and diagnostic tools
Mécanisme D'action
Egfr/brafv600E-IN-1 exerts its effects by inhibiting the activity of both EGFR and BRAF V600E. This dual inhibition disrupts the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. By blocking this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vemurafenib: A BRAF inhibitor used in the treatment of melanoma.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Encorafenib: Another BRAF inhibitor used in combination with other drugs for colorectal cancer
Uniqueness
Egfr/brafv600E-IN-1 is unique due to its dual inhibitory action on both EGFR and BRAF V600E, making it more effective in targeting cancers with these mutations. This dual action can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors .
Propriétés
Formule moléculaire |
C24H24ClN3O3 |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
8-chloro-10-methyl-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C24H24ClN3O3/c1-16-20-14-18(25)4-7-21(20)28-22(29)15-27(24(30)23(16)28)9-8-17-2-5-19(6-3-17)26-10-12-31-13-11-26/h2-7,14H,8-13,15H2,1H3 |
Clé InChI |
OOIHXWXWHGUVBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)



![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)


![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)

